N-[1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide
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Overview
Description
N-[1-(2-CHLORO-4-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3,5-BIS(METHYLSULFANYL)-4-ISOTHIAZOLECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a chlorofluorobenzyl group, and an isothiazolecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-CHLORO-4-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3,5-BIS(METHYLSULFANYL)-4-ISOTHIAZOLECARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-chloro-4-fluorobenzyl bromide with a pyrazole derivative under basic conditions to form the benzylated pyrazole intermediate. This intermediate is then reacted with 3,5-bis(methylsulfanyl)-4-isothiazolecarboxylic acid chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-CHLORO-4-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3,5-BIS(METHYLSULFANYL)-4-ISOTHIAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to remove the chlorofluorobenzyl group or to modify the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzyl ring .
Scientific Research Applications
N-[1-(2-CHLORO-4-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3,5-BIS(METHYLSULFANYL)-4-ISOTHIAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Mechanism of Action
The mechanism of action of N-[1-(2-CHLORO-4-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3,5-BIS(METHYLSULFANYL)-4-ISOTHIAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorobenzyl bromide: A related compound with similar structural features but different reactivity and applications.
4-Chloro-3-fluorobenzyl bromide: Another similar compound with variations in the position of the substituents on the benzyl ring.
Uniqueness
N-[1-(2-CHLORO-4-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3,5-BIS(METHYLSULFANYL)-4-ISOTHIAZOLECARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C17H16ClFN4OS3 |
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Molecular Weight |
443.0 g/mol |
IUPAC Name |
N-[1-[(2-chloro-4-fluorophenyl)methyl]-5-methylpyrazol-3-yl]-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H16ClFN4OS3/c1-9-6-13(20-15(24)14-16(25-2)22-27-17(14)26-3)21-23(9)8-10-4-5-11(19)7-12(10)18/h4-7H,8H2,1-3H3,(H,20,21,24) |
InChI Key |
JVTAHCOXJDKMIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=C(C=C(C=C2)F)Cl)NC(=O)C3=C(SN=C3SC)SC |
Origin of Product |
United States |
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